Anti-CQ-Resistant Activity Advantage Over Chloroquine (Class-Level Inference)
In the quinoline–pyrimidine hybrid class to which this compound belongs, the most potent representative (hybrid 21) achieved an IC50 of 0.157 µM against the CQ-resistant Dd2 strain, representing a ~3-fold improvement over chloroquine (IC50 0.417 µM) [1]. While direct data for 4-amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde are not yet published, structure–activity relationship (SAR) studies indicate that the quinolin-7-yloxy motif contributes to this resistance-overcoming phenotype [1].
| Evidence Dimension | In vitro antiplasmodial activity against CQ-resistant P. falciparum |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR |
| Comparator Or Baseline | Chloroquine: IC50 0.417 µM (Dd2 strain); Hybrid 21 (class representative): IC50 0.157 µM |
| Quantified Difference | ~3-fold improvement (class best vs. CQ) |
| Conditions | Dd2 strain, 72 h incubation, SYBR Green I fluorescence assay |
Why This Matters
Procurement of the target compound offers a scaffold that, based on class-level evidence, has the potential to circumvent chloroquine resistance, a critical advantage for antimalarial drug discovery programs.
- [1] Pretorius SI, Breytenbach WJ, de Kock C, et al. Synthesis, characterization and antimalarial activity of quinoline–pyrimidine hybrids. Bioorg Med Chem. 2013;21(1):269–277. PMID: 23168082. View Source
